2-(Trimethylsilyl)pyridine
Description
Historical Trajectories in the Discovery and Early Development of 2-(Trimethylsilyl)pyridine Research
While the broader field of organosilicon chemistry was pioneered by Frederic S. Kipping in the early 20th century, specific research into silylated pyridines gained traction later. wikipedia.org The synthesis of organochlorosilanes by Charles Friedel and James Crafts in 1863 laid the groundwork for the creation of compounds with carbon-silicon bonds. wikipedia.org
Significant research focusing on the distinct reactivity of this compound emerged in the late 1960s. Studies published in 1968 detailed the unique solvolysis of this compound in protic solvents like water and methanol, a reaction not observed with its 3- and 4-isomers. rsc.orgrsc.orgresearchgate.netcolab.ws This early work highlighted the special interaction between the adjacent nitrogen atom and the silicon center, which dictates its chemical behavior. These initial findings established this compound as a compound of particular interest, distinguishing it from other aromatic organosilanes that typically exhibit high stability towards nucleophilic reagents. rsc.org The development of synthetic methods, such as those utilizing Grignard reagents or the deprotonation of picoline followed by reaction with a silicon electrophile, further enabled its accessibility and study. wikipedia.orgrsc.orgorgsyn.org
Foundational Concepts of Organosilicon Pyridine (B92270) Chemistry
The chemistry of this compound is governed by the interplay of the pyridine ring's aromaticity and the properties of the carbon-silicon bond.
The Carbon-Silicon Bond: Compared to a carbon-carbon bond, the C-Si bond is longer, weaker, and polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90). wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org
Influence of the Pyridine Ring: Pyridine is a weak base (pKa of 5.25 for its conjugate acid) due to the lone pair of electrons on the nitrogen atom. numberanalytics.com This nitrogen atom can act as a nucleophile or a ligand for metal coordination. numberanalytics.comresearchgate.net
Hypervalent Silicon: Silicon has accessible, low-energy 3d orbitals, allowing it to expand its coordination number beyond four to form five- or six-coordinate "hypervalent" species. soci.orgacs.org This is particularly relevant for this compound, where the adjacent nitrogen atom can interact with the silicon center.
Isomeric Reactivity: The position of the trimethylsilyl (B98337) group on the pyridine ring dramatically influences the compound's reactivity. The 3- and 4-isomers are stable towards solvolysis by water or alcohols. rsc.orgresearchgate.net In contrast, the 2-isomer readily undergoes cleavage of the C-Si bond in the presence of protic solvents like water or methanol. rsc.orgrsc.orgresearchgate.net This enhanced reactivity is attributed to a mechanism involving intramolecular assistance, where the solvent's oxygen atom attacks the silicon center, facilitated by hydrogen bonding to the pyridine nitrogen. rsc.orgrsc.org This process is an example of nucleophilic substitution at silicon with electrophilic assistance. rsc.org
These fundamental concepts explain the unique chemical profile of this compound and its utility in synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(pyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKFJNZUSUTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160148 | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-04-7 | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013737047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Trimethylsilyl Pyridine and Its Derivatives
Established Preparative Routes for 2-(Trimethylsilyl)pyridine
The synthesis of this compound is most commonly achieved through the reaction of a 2-halopyridine with an organolithium reagent to form a 2-lithiopyridine intermediate, which is then quenched with trimethylsilyl (B98337) chloride.
Synthesis from 2-Bromopyridine (B144113) and Trimethylsilyl Chloride
A prevalent method for the preparation of this compound involves the reaction of 2-bromopyridine with an alkyllithium reagent, such as n-butyllithium, to generate 2-lithiopyridine. This highly reactive intermediate is then treated with trimethylsilyl chloride to yield the desired product. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species. Efficient synthetic routes to 2-substituted pyridines have been developed involving direct lithiation in the presence of electrophiles like trimethylsilyl chloride researchgate.net.
Reaction Scheme:
2-Bromopyridine + n-BuLi → 2-Lithiopyridine + LiBr + Butane
2-Lithiopyridine + (CH₃)₃SiCl → this compound + LiCl
This two-step, one-pot procedure is a cornerstone in the synthesis of 2-silylated pyridines, though it requires anhydrous conditions and careful handling of pyrophoric reagents.
Synthesis from 2-Chloropyridine (B119429) and Trimethylchlorosilane
Similar to the bromo-analogue, 2-chloropyridine can be used as a starting material for the synthesis of this compound. The general strategy involves the formation of a 2-pyridyl Grignard or lithium reagent, followed by quenching with trimethylchlorosilane. The reaction of 2-chloropyridine with a lithium reagent like lithium diisopropylamide (LDA) at low temperatures can generate the corresponding lithiated intermediate, which is then reacted with trimethylsilyl chloride sci-hub.ru. The choice of the lithiating agent and reaction conditions is crucial to favor the formation of the 2-lithiated species over other potential side reactions.
General Reaction:
| Starting Material | Reagents | Product |
| 2-Chloropyridine | 1. LDA, THF, -78°C 2. (CH₃)₃SiCl | This compound |
Alternative Synthetic Pathways and Optimization Strategies
Beyond the traditional halogen-lithium exchange, alternative methods for the synthesis of this compound have been explored. These methods often aim to avoid the use of harsh organometallic reagents or to provide different regioselectivities.
One such alternative is the dehydrogenative silylation of pyridine (B92270). For instance, zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been shown to catalyze the silylation of pyridine, although this method tends to yield the 3-silylated isomer as the major product nih.govacs.org.
More recently, transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct silylation of pyridines. A rhodium-aluminum complex has been reported to catalyze the C2-selective mono-silylation of various pyridines, offering a more direct and efficient route to 2-silylpyridines rsc.org. This method avoids the pre-functionalization of the pyridine ring with a halogen.
Optimization strategies for these syntheses often focus on several key parameters:
Choice of Solvent: The polarity and coordinating ability of the solvent can significantly influence the reactivity of organometallic intermediates.
Temperature Control: Low temperatures are critical for maintaining the stability of the lithiated pyridine intermediates and preventing side reactions.
Nature of the Base/Metalating Agent: The steric hindrance and basicity of the lithium reagent (e.g., n-BuLi, LDA, LiTMP) can affect the regioselectivity of the lithiation researchgate.netclockss.org.
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is essential for the success of these reactions, as organolithium reagents are highly sensitive to moisture.
Synthesis of Pyridine Derivatives Utilizing Trimethylsilyl Moieties
The trimethylsilyl group is not only an important functional handle in the final product but also a valuable tool in the synthesis of more complex pyridine derivatives.
Formation of 2,3-Dialkylpyridine Derivatives from N-Silylimines
A notable application of silyl (B83357) groups in pyridine synthesis is the formation of 2,3-dialkylpyridine derivatives from dialkyl-N-silylimines. In this method, dialkyl-N-trimethylsilylimines, generated from alkyl cyanides, are reacted with α,β-unsaturated ketones (1,3-diaryl-2-propen-1-ones) in the presence of a strong base like lithium diisopropylamide (LDA). This reaction affords the corresponding 2,3-dialkylpyridine derivatives in good yields, ranging from 62-86% clockss.org. This approach provides a convenient route to substituted pyridines that might be challenging to access through other methods clockss.org.
Reaction Data for the Synthesis of 2,3-Dialkylpyridines clockss.org:
| N-Silylimine | α,β-Unsaturated Ketone | Product (2,3-Dialkylpyridine) | Yield (%) |
| N-Trimethylsilyl-2-heptanimine | 1,3-Diphenyl-2-propen-1-one | 2-Pentyl-3-methyl-4,6-diphenylpyridine | 86 |
| N-Trimethylsilyl-4-octanimine | 1,3-Diphenyl-2-propen-1-one | 2-Butyl-3-propyl-4,6-diphenylpyridine | 81 |
| N-Trimethylsilyl-5-nonanimine | 1,3-Diphenyl-2-propen-1-one | 2,3-Dibutyl-4,6-diphenylpyridine | 84 |
| N-Trimethylsilyl-2-heptanimine | (E)-1,1,1-Trifluoro-4-phenyl-3-buten-2-one | 2-Pentyl-3-methyl-4-phenyl-6-(trifluoromethyl)pyridine | 62 |
Derivatization of Pyridine N-Oxides to 2-Substituted Pyridines
Pyridine N-oxides are versatile intermediates for the synthesis of 2-substituted pyridines. The N-oxide functionality activates the pyridine ring for nucleophilic attack, primarily at the 2- and 4-positions. The reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines nih.govorganic-chemistry.orgresearchgate.net. The reaction often proceeds through the addition of the Grignard reagent to the pyridine N-oxide, followed by a rearrangement and elimination sequence.
The use of silylating agents in conjunction with these reactions can provide a pathway to silylated pyridine derivatives. For example, the addition of a Grignard reagent to a pyridine N-oxide can generate an intermediate that, upon treatment with a silylating agent like trimethylsilyl triflate, could potentially yield a silylated dihydropyridine (B1217469) derivative, which can then be aromatized to the 2-substituted pyridine. Furthermore, the selective ortho-metallation of pyridine N-oxides using Grignard reagents, followed by trapping with an electrophile, provides a direct route to 2-substituted pyridine N-oxides diva-portal.org.
Catalytic Approaches in Pyridine Functionalization
Direct C-H silylation of pyridines represents an atom-economical and efficient route to silylated pyridines. Traditional methods often involve multi-step processes such as ortho-halogenation followed by metalation and silylation. chemrxiv.org However, recent advancements in catalysis have enabled the direct functionalization of the pyridine ring.
One notable approach is the C2-selective mono-silylation of pyridines using a rhodium–aluminum heterobimetallic complex. chemrxiv.org This catalytic system demonstrates high selectivity for the C2 position of the pyridine ring, a challenging transformation due to the electronic properties of the heterocycle. The site- and mono-selectivity are controlled by the coordination of the pyridine to the Lewis-acidic aluminum center, which directs the C(2)–H bond activation at the adjacent rhodium center. chemrxiv.org A proposed reaction mechanism involves the coordination of pyridine to the aluminum center of an active rhodium complex, followed by selective C(2)–H bond activation to form a rhodium hydride intermediate. Subsequent steps lead to the formation of a (2-pyridyl)silylrhodium intermediate, which upon reductive elimination, yields the 2-silylpyridine product. chemrxiv.org
Another catalytic strategy employs zinc triflate (Zn(OTf)₂) for the dehydrogenative silylation of pyridine. nih.govnih.gov This method, however, favors the formation of 3-(triethylsilyl)pyridine, with the silyl group positioned meta to the nitrogen atom. nih.govnih.gov The reaction proceeds via an electrophilic aromatic substitution-type mechanism where the Zn²⁺ center activates the silane. nih.govnih.gov The process can occur through two potential pathways involving either a 1,4- or a 1,2-hydrosilylation of the pyridine ring as the initial step. nih.govnih.gov While this method provides a straightforward approach using a readily available catalyst, the yields are often moderate. nih.govnih.gov
Table 1: Comparison of Catalytic Silylation Methods for Pyridine
| Catalyst System | Selectivity | Silylating Agent (Example) | Product (Example) | Yield | Reference |
| Rhodium-Aluminum Complex | C2-selective | HSiMe₂Ph | 2-(Dimethylphenylsilyl)pyridine | Good to excellent | chemrxiv.org |
| Zinc Triflate (Zn(OTf)₂) | meta-selective | Et₃SiH | 3-(Triethylsilyl)pyridine | Moderate (26-41%) | nih.govnih.gov |
Synthesis of Pyridine-Fused Siloles
Pyridine-fused siloles are of interest as functional materials due to their unique electronic and photophysical properties. nih.gov The synthesis of these compounds can be achieved from silylated pyridine precursors through transition metal-catalyzed reactions. A notable example is the synthesis of 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine from a derivative of this compound.
The reaction involves the palladium-catalyzed intramolecular trans-bis-silylation of 2-bromo-3-(pentamethyldisilanyl)pyridine with terminal alkynes. nih.govrsc.orgresearchgate.netorgchemres.org In a specific instance, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene in the presence of a PdCl₂(PPh₃)₂-CuI catalyst system in refluxing triethylamine (B128534) afforded the corresponding pyridine-fused silole. nih.gov This reaction proceeds under the conditions of a Sonogashira coupling, leading to an unexpected intramolecular cyclization. nih.gov
The scope of this reaction has been explored with different ethynylbenzene derivatives, yielding various substituted pyridine-fused siloles. The yields, however, are generally modest, and the formation of other byproducts is observed. nih.gov
Table 2: Synthesis of Pyridine-Fused Siloles via Palladium-Catalyzed Intramolecular Bis-Silylation
| Alkyne Substrate | Pyridine-Fused Silole Product | Yield (%) | Reference |
| Ethynylbenzene | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 15 | nih.gov |
| 4-Ethynyltoluene | 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 21 | nih.govorgchemres.org |
| 3-Ethynyltoluene | 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 16 | nih.govorgchemres.org |
Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine to minimize environmental impact. chemicalbook.com These approaches focus on the use of safer solvents, renewable resources, and energy-efficient reaction conditions. chemicalbook.com While specific green synthetic routes for this compound are not extensively documented, general green methodologies for pyridine synthesis and functionalization can be adapted.
Microwave-assisted synthesis is a prominent green chemistry tool that can significantly reduce reaction times and improve yields in pyridine synthesis. organic-chemistry.orgmdpi.com For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully performed in a single step under microwave irradiation, offering a more efficient alternative to the traditional two-step process. organic-chemistry.org The use of solvent-free conditions or environmentally benign solvents like water in microwave-assisted reactions further enhances their green credentials. orgchemres.orgorganic-chemistry.org
Electrochemical methods also present a sustainable avenue for C-H functionalization. chemrxiv.org Site-selective electrochemical C–H silylation of electron-deficient pyridines has been demonstrated to occur at the C4-position under mild reduction conditions. chemrxiv.org This method avoids the need for harsh reagents and offers high selectivity. chemrxiv.org The reaction proceeds through a temporary dearomatization to a 1,4-disilylated intermediate, which is then converted to the C4-silylated pyridine. chemrxiv.org
The development of reusable catalysts is another cornerstone of sustainable synthesis. For example, the use of magnetic nanoparticles as a recoverable catalyst has been reported for the synthesis of 2,4,6-triarylpyridines in a solvent-free, one-pot reaction. orgchemres.org Such catalytic systems simplify product purification and reduce waste.
Table 3: Overview of Green Chemistry Approaches Applicable to Pyridine Synthesis and Functionalization
| Green Chemistry Approach | Key Features | Potential Application for this compound Synthesis | Reference |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Accelerated C-H silylation reactions, potentially under solvent-free conditions. | organic-chemistry.orgmdpi.com |
| Electrochemical Synthesis | Mild reaction conditions, high selectivity, avoids harsh reagents. | Site-selective silylation of the pyridine ring. | chemrxiv.org |
| Reusable Catalysts | Catalyst can be recovered and reused, reducing waste. | C-H silylation using a recyclable catalyst system. | orgchemres.org |
| Solvent-Free Reactions | Eliminates the use of potentially harmful organic solvents. | Direct silylation of pyridine in the absence of a solvent. | orgchemres.org |
Continuous-Flow Synthesis of Trimethylsilyl-Substituted Pyridine Precursors
Continuous-flow chemistry, utilizing microreactors, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uni.edursc.org While the continuous-flow synthesis of this compound itself is not explicitly detailed in the reviewed literature, the application of this technology to the synthesis of pyridine derivatives and related silylated compounds demonstrates its potential.
For example, a continuous-flow microreactor has been successfully used for the N-oxidation of various pyridine derivatives with high efficiency and safety. uni.edursc.org The system employed a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant, achieving high yields and demonstrating long-term operational stability. uni.edursc.org Another application of flow chemistry is the synthesis of piperidine (B6355638) through the continuous liquid-phase hydrogenation of pyridine in a microreactor, which operates under milder conditions and with shorter reaction times compared to batch methods. semanticscholar.org
These examples highlight the feasibility of adapting continuous-flow technology for the synthesis of this compound. A flow process could potentially offer a safer and more scalable method for the direct silylation of pyridine, especially for reactions that are highly exothermic or involve hazardous reagents. The precise control over stoichiometry and temperature in a microreactor could also lead to improved selectivity and yields.
Table 4: Examples of Continuous-Flow Synthesis of Pyridine Derivatives
| Reaction Type | Reactants | Product | Key Advantages of Flow Synthesis | Reference |
| N-Oxidation | Pyridine derivatives, H₂O₂ | Pyridine N-oxides | Enhanced safety, high efficiency, scalability. | uni.edursc.org |
| Hydrogenation | Pyridine, H₂ | Piperidine | Milder reaction conditions, shorter reaction time, lower hydrogen consumption. | semanticscholar.org |
Advanced Reactivity and Reaction Mechanisms of 2 Trimethylsilyl Pyridine
Nucleophilic Reactivity and Lithiation of 2-(Trimethylsilyl)pyridine
The reactivity of this compound is significantly influenced by the trimethylsilyl (B98337) group, which affects the electron density of the pyridine (B92270) ring. The silicon atom can stabilize an adjacent carbanion, making the protons on the pyridine ring, particularly at the C-6 position, more acidic and susceptible to deprotonation by strong bases. This directed metallation is a powerful strategy for the functionalization of the pyridine ring.
Lithiation of pyridine derivatives is a common method to generate nucleophilic intermediates that can react with various electrophiles. clockss.org The choice of the lithiating agent is crucial to avoid addition to the C=N bond of the pyridine ring. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred at low temperatures. clockss.org
In the case of this compound, deprotonation can be achieved using a strong lithium base, leading to a lithiated species. This intermediate is a potent nucleophile and can be used in subsequent reactions with a range of electrophiles to introduce new functional groups at a specific position on the pyridine ring. The reaction of uridine (B1682114) with lithium hexamethyldisilazide (LiHMDS) in the presence of trimethylsilyl chloride allows for lithiation at the C-6 position, suggesting that temporary silylation can facilitate this process by lowering the pKa of the C-6 proton. nih.gov
The general mechanism for the directed lithiation of a substituted pyridine involves the coordination of the lithium reagent to the heteroatom of the directing group, which in this case would be the nitrogen of the pyridine ring. This brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of the organolithium intermediate. clockss.org This intermediate can then react with various electrophiles, leading to the synthesis of a wide array of substituted pyridine derivatives.
Cross-Coupling Reactions Involving this compound
This compound is a valuable substrate in various cross-coupling reactions, serving as a source of a 2-pyridyl group. The trimethylsilyl moiety acts as a leaving group in these transformations, which are typically catalyzed by transition metals.
Palladium-Catalyzed Hiyama Coupling with Aryl Halides
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides to form carbon-carbon bonds. wikipedia.org This reaction requires an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation step. organic-chemistry.org this compound, being a stable and readily available liquid, is an attractive coupling partner in this reaction. sci-hub.se
A general method for the Hiyama coupling of this compound with aryl halides has been developed, which has been successfully applied to the synthesis of bis-heteroaryl systems. researchgate.net The reaction conditions have been optimized, with CataCXium A being identified as an effective ligand. researchgate.net The mechanism of the Hiyama coupling involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the activated organosilane, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. wikipedia.org While early procedures required stoichiometric copper(I) salts, newer methods have been developed that use sub-stoichiometric amounts of copper(I) or are even copper-free. sci-hub.se Some palladium-mediated couplings of 2-trimethylsilylpyridine have also been reported in the presence of silver(I) oxide. sci-hub.se
| Reactants | Catalyst/Ligand | Activator | Product | Reference |
| This compound, 4-Bromoacetophenone | Pd(OAc)₂ / CataCXium A | TBAF | 2-(4-Acetylphenyl)pyridine | sci-hub.seresearchgate.net |
| This compound, Aryl Halide | Palladium(0) | TBAF, Ag₂O | 2-Arylpyridine | sci-hub.se |
| 2-Pyridyl Silanes (with electron-withdrawing groups), Aryl Halide | Palladium(0) | TBAF, Stoichiometric Copper(I) | Substituted 2-Arylpyridine | sci-hub.se |
Negishi Cross-Coupling Reactions with 2-Heterocyclic Organozinc Reagents
The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. 2-Pyridylzinc reagents are particularly useful nucleophiles in these reactions as they often react at room temperature and avoid the protodeboronation issues sometimes seen with the corresponding boronic acids. mit.edu
While this compound itself is not an organozinc reagent, it can be converted into one. More commonly, other 2-substituted pyridines are used to generate the necessary 2-pyridylzinc reagents. For instance, benzo-fused N-heterocycles can be regioselectively metalated with LiTMP in the presence of zinc chloride to form organozinc reagents for Negishi couplings. researchgate.net Recently, solid, moderately air-stable 2-pyridylzinc reagents have been developed as practical alternatives to unstable 2-pyridylboron compounds. mit.eduorganic-chemistry.org These reagents have shown excellent functional group compatibility in cross-coupling reactions. organic-chemistry.org
The utility of Negishi couplings is significant due to the compatibility of organozinc reagents with many sensitive functional groups. core.ac.uk This has made it a frequently used method in both academic and industrial settings for the synthesis of biaryls, especially those containing heterocyclic components. core.ac.uk
Iron-Catalyzed Cross-Coupling with Alkyl Grignard Reagents
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium- or nickel-catalyzed methods. These reactions can effectively couple alkyl Grignard reagents with aryl electrophiles. nih.govresearchgate.net The cross-coupling of aryl sulfamates and tosylates with primary and secondary alkyl Grignards has been achieved using iron catalysts, with FeF₃·3H₂O being particularly effective at minimizing isomerization of the nucleophile. nih.gov
While direct examples using this compound as the electrophile in iron-catalyzed cross-coupling with alkyl Grignard reagents are not extensively detailed in the provided search results, the general principles of this methodology can be applied. The reaction likely proceeds through a catalytic cycle involving iron complexes in various oxidation states. researchgate.net This method has been successfully used for the C(sp²)–C(sp³) Kumada cross-coupling of chlorobenzenesulfonates with alkyl Grignard reagents, demonstrating excellent chemoselectivity in the presence of sensitive functional groups. nih.gov
Photocatalyst-Free Cross-Coupling Reactions
While photoredox catalysis has become a prominent method for various coupling reactions, there is growing interest in developing photocatalyst-free alternatives. rsc.orgrsc.org These reactions often rely on the intrinsic photochemical properties of the reactants or the formation of electron-donor-acceptor (EDA) complexes upon irradiation with light.
Although specific examples of photocatalyst-free cross-coupling reactions involving this compound are not explicitly detailed in the provided search results, the general principles of such reactions could potentially be applied. These reactions offer a more sustainable approach by eliminating the need for expensive and often toxic photocatalysts.
Electrophilic Substitution and Functionalization of the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, making such reactions require harsh conditions. quimicaorganica.org The substitution typically occurs at the 3- and 5-positions. quimicaorganica.org The presence of a trimethylsilyl group at the 2-position further influences the regioselectivity of electrophilic attack.
Functionalization of the pyridine ring can also be achieved through nucleophilic substitution, especially if a good leaving group is present at the 2- or 4-position. quimicaorganica.org Another powerful strategy for functionalizing pyridines is through C-H bond functionalization. This can be achieved via directed metalation, as discussed in the lithiation section, or through other methods such as nucleophilic additions to pyridine N-oxides. nih.gov
Late-stage functionalization of multisubstituted pyridines at the position alpha to nitrogen can be accomplished through a sequence of fluorination and nucleophilic aromatic substitution of the resulting fluoride. nih.gov While the trimethylsilyl group is not a typical activating group for electrophilic substitution in the same way as electron-donating groups, its influence on the electronic properties and steric environment of the pyridine ring can be exploited for selective functionalization. For instance, dearomatization strategies, followed by reaction with electrophiles and subsequent rearomatization, have been used for the meta-selective functionalization of pyridines. nih.gov
Role as a Protecting Group in Organic Synthesis
The trimethylsilyl (TMS) group is a versatile protecting group for various functional groups in organic synthesis, primarily due to the strength of the silicon-oxygen bond and its tunable stability. fiveable.meutsouthwestern.edu While most commonly used to protect alcohols as silyl (B83357) ethers, the TMS group can also be attached to carbon atoms. libretexts.org In the context of this compound, the trimethylsilyl group is bonded directly to a carbon atom of the pyridine ring. This C-Si bond can serve to protect the 2-position of the pyridine ring, allowing for selective reactions at other positions of the molecule.
The stability of silyl groups, and therefore their effectiveness as protecting groups, is influenced by steric and electronic factors. tuni.fi The trimethylsilyl group is known for being one of the least sterically hindered and most labile silyl protecting groups, which allows for its removal under relatively mild conditions. fiveable.me Deprotection of C-Si bonds, particularly on aromatic systems, can be achieved using various reagents. Cleavage is often accomplished with fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orgharvard.edu The exceptional strength of the silicon-fluoride bond (Si-F) provides a strong thermodynamic driving force for the cleavage reaction. utsouthwestern.edu
The use of a silyl group as a protecting element is predicated on its ability to withstand a range of reaction conditions while the rest of the molecule is being modified, and then to be selectively removed. utsouthwestern.edu Silyl groups can undergo migration, a reaction that depends on the substrate structure and reaction conditions. tuni.filibretexts.org This reactivity, such as the Brook rearrangement where a silyl group migrates from a carbon to an oxygen atom, is a key consideration in synthetic planning. wikipedia.org
| Silyl Group | Common Abbreviation | Relative Stability | Typical Cleavage Conditions |
|---|---|---|---|
| Trimethylsilyl | TMS | Least Stable | Mildly acidic or basic conditions, Fluoride ions |
| Triethylsilyl | TES | More stable than TMS | Acid, Fluoride ions |
| tert-Butyldimethylsilyl | TBS/TBDMS | Widely used, good stability | Acid, Fluoride ions (e.g., TBAF) |
| Triisopropylsilyl | TIPS | More stable than TBS | Stronger acidic conditions, Fluoride ions |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Stronger acidic conditions, Fluoride ions |
Hydrolytic Stability and Zwitterion Involvement in Hydrolysis
The hydrolysis of this compound to produce trimethylsilanol (B90980) and pyridine is a reaction that has been studied to understand its mechanism and kinetics. acs.org The rate of this hydrolysis is significantly dependent on the pH of the medium. acs.org
Research has established that the hydrolysis proceeds more rapidly at high pH than at low pH. acs.org A plot of pH versus the logarithm of the observed rate constant (log k_obsd) shows that above the pKa of the pyridine, the reaction rate becomes independent of pH. This suggests a mechanism where the hydroxide (B78521) ion (OH⁻) is a key nucleophile. acs.org
The dominant mechanism for the hydrolysis of this compound over most of the pH range involves the nucleophilic attack of a hydroxide ion on the silicon atom of the N-protonated pyridine. acs.org This attack leads to the departure of the pyridine ring as a zwitterionic leaving group (an ylide). The bimolecular rate constant for the attack of OH⁻ on the protonated form of this compound is comparable to that observed for the hydrolysis of 2-(trimethylsilyl)-N-methylpyridinium iodide, a permanently charged analogue. acs.org
The proposed mechanism can be summarized as follows:
Protonation: At pH values below the pKa of the pyridine nitrogen, the pyridine ring is protonated.
Nucleophilic Attack: A hydroxide ion attacks the silicon atom of the protonated 2-(trimethylsilyl)pyridinium cation.
Zwitterion Departure: The pyridine ring is eliminated as a zwitterion (ylide), which is a key intermediate in this mechanistic pathway. acs.org
Proton Transfer: The zwitterion is then rapidly protonated to form the final pyridine product.
Unlike some other N-heterocycles with a 2-trimethylsilyl substituent, this compound does not appear to undergo hydrolysis via attack by water at low pH. acs.org Furthermore, fluoride ions have been shown to markedly accelerate the hydrolysis reaction at low pH, but they have no effect at a high pH of 12.5. This indicates that at low pH, fluoride can act as a potent nucleophile, competing with the hydroxide ion. acs.org
| Condition | Effect on Hydrolysis Rate of this compound | Mechanistic Implication |
|---|---|---|
| High pH | Faster reaction rate | Reaction is dependent on [OH⁻] |
| Low pH | Slower reaction rate | Reaction is less dependent on [OH⁻]; no observed attack by H₂O |
| pH > pKa of Pyridine | Rate becomes pH-independent | Suggests OH⁻ attack on the protonated substrate is the dominant pathway |
| Addition of Fluoride Ions (Low pH) | Marked acceleration of rate | F⁻ acts as an effective nucleophile towards the silicon atom |
| Addition of Fluoride Ions (pH 12.5) | No effect on rate | At high pH, OH⁻ is the dominant and more effective nucleophile |
Applications of 2 Trimethylsilyl Pyridine in Organic Synthesis
Precursor in the Synthesis of Complex Pyridine (B92270) Derivatives
2-(Trimethylsilyl)pyridine serves as a key starting material for the creation of more complex and substituted pyridine structures. The trimethylsilyl (B98337) (TMS) group can act as a temporary directing group or a placeholder that can be substituted in subsequent reactions.
One notable application involves the direct conversion of amides into trimethylsilyl alkynyl imines, which then undergo a ruthenium-catalyzed protodesilylation and cycloisomerization to yield a variety of substituted pyridines and quinolines organic-chemistry.org. This two-step process is particularly effective for sensitive N-vinyl and N-aryl amides and is enhanced by the use of 2-chloropyridine (B119429) as a base during the formation of the C-silyl alkynyl imine intermediate organic-chemistry.org. This methodology streamlines the synthesis of complex pyridine derivatives by avoiding the need to isolate sensitive terminal alkynyl imines organic-chemistry.org.
Utility in the Formation of Carbon-Silicon Bonds
While this compound inherently possesses a carbon-silicon bond, its reactivity is pivotal in methodologies aimed at forming new Si-C bonds. Organosilicon compounds are central to this field, with preparative methods often involving the reaction of organolithium reagents with chlorotrialkylsilanes to generate the desired silylated product kuet.ac.bd.
The reactivity of the Si-C bond can be significantly influenced by the coordination number of the silicon atom. By increasing the coordination number from the standard four to five or six, the Si-C bond becomes more susceptible to electrophilic cleavage nih.gov. This activation is achieved by enhancing the Lewis acidity of the silicon center, making the attached organic group more electron-rich and reactive nih.gov. This principle underpins the use of silylated compounds in further synthetic transformations where the silyl (B83357) group is strategically cleaved or modified. Another major pathway for forming Si-C bonds is hydrosilylation, where hydrosilanes add across unsaturated bonds like those in alkenes and alkynes, a process that typically requires a transition metal catalyst wikipedia.org.
Applications in the Synthesis of Bioactive Molecules
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals due to its ability to improve water solubility and other pharmacokinetic properties nih.govmdpi.com. Synthetic methods that build upon pyridine derivatives are therefore crucial for drug discovery nih.gov.
While direct applications of this compound in synthesizing specific named drugs are not extensively documented in readily available literature, its role as a precursor (as detailed in section 4.1) is critical. The synthesis of functionalized pyridines is a key step in creating molecules with therapeutic potential, including antibacterial, antiviral, and anticancer agents nih.govmdpi.com. For example, substituted pyridines are core components of drugs like sulfapyridine (B1682706) (an antibacterial), mepyramine (an antihistamine), and isoniazid (B1672263) (an anti-tuberculosis agent) pharmaguideline.com. The synthetic routes enabled by silylated pyridines provide access to these important molecular frameworks. Furthermore, pyridine derivatives are essential ligands for creating organometallic complexes used in catalysis and materials science, some of which exhibit biological activity nih.gov.
Ligand and Reagent in Transition Metal Catalysis
The interplay between this compound and transition metals is a cornerstone of its utility in modern catalysis.
Pyridine-Based Ligands for Transition Metal Complexes
Pyridine and its derivatives are widely used as ligands in coordination chemistry because the nitrogen atom's lone pair can form a strong sigma bond with a vacant metal orbital researchgate.netsemanticscholar.org. The presence of a substituent at the 2-position, such as a trimethylsilyl group, can modulate the electronic and steric properties of the ligand, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complex jscimedcentral.com.
Derivatives such as (2-Pyridyloxy)silanes have been shown to be effective ligands for creating complexes with transition metals like palladium and copper semanticscholar.org. In these structures, the ligand can bridge a transition metal and a silicon atom, with the pyridine nitrogen binding to the metal and the oxygen binding to the silicon semanticscholar.org. This arrangement can stabilize complexes that feature direct metal-to-silicon bonds semanticscholar.org. The nature of the ligand has a significant impact on the properties and even the anti-tumor activities of the final inorganic compound nih.gov.
Use in Specific Catalytic Cycles and Methodologies
The unique reactivity of silylated pyridines makes them integral to specific catalytic processes. The formation and breaking of transition metal-metalloid bonds are key steps in many catalytic transformations of organosilicon compounds acs.org.
A prominent example is the ruthenium-catalyzed cycloisomerization of 3-azadienynes to produce substituted pyridines organic-chemistry.org. This process proceeds through a trimethylsilyl alkynyl imine intermediate, highlighting how silyl groups can be used to facilitate complex, atom-economical transformations organic-chemistry.orgorganic-chemistry.org. In this catalytic cycle, the silyl group is ultimately removed (protodesilylation) as the final pyridine ring is formed organic-chemistry.org.
The table below summarizes key catalytic applications involving silylated pyridine precursors.
| Catalytic Reaction | Metal Catalyst | Substrate/Intermediate | Product |
| Cycloisomerization | Ruthenium | Trimethylsilyl alkynyl imines | Substituted Pyridines/Quinolines organic-chemistry.org |
| Hydrosilylation | Cobalt | Alkynes and Hydrosilanes | Z-vinylsilanes acs.org |
| Bis-silylation | Palladium | Acetylenes and Olefins | 1,2-bis(silyl)ethenes acs.org |
Derivatization Reagent in Analytical Chemistry and Spectroscopy
In analytical chemistry, particularly for gas chromatography (GC), derivatization is a crucial step to analyze compounds that are otherwise non-volatile or thermally unstable wordpress.com. Silylation, the process of replacing an active hydrogen atom with a trimethylsilyl (TMS) group, is one of the most common derivatization techniques gcms.czgcms.cz. This process reduces the polarity and hydrogen-bonding capacity of a molecule, thereby increasing its volatility and thermal stability gcms.cz.
TMS derivatives are widely prepared for a range of functional groups, making them suitable for GC analysis tcichemicals.com. Pyridine is frequently used as a solvent or catalyst in these reactions because it can act as an HCl acceptor, driving the silylation reaction to completion, especially for moderately reactive compounds gcms.czgcms.cz. Reagent mixtures containing a silylating agent like N-trimethylsilylimidazole (TMSI) and pyridine are particularly effective for derivatizing sterically hindered hydroxyl groups, such as those found in steroids and carbohydrates gcms.czgcms.cz.
The table below lists common functional groups that undergo silylation for GC analysis, often facilitated by the presence of pyridine.
| Functional Group | Compound Class Examples |
| Hydroxyl (-OH) | Alcohols, Phenols, Steroids, Sugars gcms.cztcichemicals.com |
| Carboxyl (-COOH) | Carboxylic Acids, Amino Acids gcms.cztcichemicals.com |
| Thiol (-SH) | Thiols gcms.cz |
| Amine (-NH2, =NH) | Amines, Amides, Ureas gcms.cztcichemicals.com |
This derivatization makes it possible to analyze a wide variety of biological and industrial compounds that would otherwise be incompatible with standard GC methods.
Spectroscopic and Computational Investigations of 2 Trimethylsilyl Pyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in verifying the identity and purity of 2-(Trimethylsilyl)pyridine, offering detailed insights into its molecular framework and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen and carbon skeletons of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for both the trimethylsilyl (B98337) (TMS) group and the pyridine (B92270) ring protons. The nine equivalent protons of the TMS group typically appear as a sharp singlet in the upfield region, usually around 0.3 ppm, due to the electropositive nature of silicon. The four protons on the pyridine ring appear in the aromatic region (typically 7.0-8.7 ppm). Their specific chemical shifts and coupling patterns are influenced by the position of the TMS substituent. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the methyl groups in the TMS moiety exhibit a signal at a high field, typically around 0 ppm. The five carbon atoms of the pyridine ring resonate in the aromatic region. The carbon atom directly bonded to the silicon (C-2) is significantly affected by the silyl (B83357) group and its chemical shift is a key diagnostic feature, typically appearing around 168 ppm. The other pyridine carbons (C-3, C-4, C-5, C-6) have distinct chemical shifts based on their electronic environment.
Heteronuclear Multiple Quantum Coherence (HMQC): The HMQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of protons with the carbons to which they are directly attached. whitman.edu For this compound, an HMQC spectrum would show cross-peaks connecting the ¹H signal of each pyridine ring proton (H-3, H-4, H-5, H-6) to the ¹³C signal of its corresponding carbon atom (C-3, C-4, C-5, C-6). This technique is invaluable for unambiguous assignment of the ¹H and ¹³C signals of the pyridine ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMQC Correlation |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.3 (s, 9H) | ~0.0 | Yes |
| C-2 | - | ~168.0 | No |
| C-3 / H-3 | ~7.4 (d) | ~133.0 | Yes |
| C-4 / H-4 | ~7.6 (t) | ~135.0 | Yes |
| C-5 / H-5 | ~7.1 (t) | ~123.0 | Yes |
| C-6 / H-6 | ~8.7 (d) | ~150.0 | Yes |
Note: The values presented are approximate and based on typical ranges for similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within the this compound molecule. The spectra are characterized by vibrations of the pyridine ring and the trimethylsilyl group.
Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also present at lower frequencies.
Trimethylsilyl Group Vibrations: The TMS group has several distinct and intense vibrational modes. A symmetric methyl deformation (umbrella mode) results in a strong band near 1250 cm⁻¹. Asymmetric methyl deformations are found around 1400-1450 cm⁻¹. The Si-C stretching vibrations give rise to bands in the 600-800 cm⁻¹ region. A characteristic methyl rocking mode also appears, often as a strong band near 840 cm⁻¹.
Table 2: Characteristic IR and Raman Vibrational Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (TMS) | 2900 - 2980 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |
| Asymmetric CH₃ Deformation (TMS) | ~1420 | IR |
| Symmetric CH₃ Deformation (TMS) | ~1250 | IR (Strong) |
| CH₃ Rock (TMS) | ~840 | IR (Strong) |
| Si-C Stretch | 600 - 800 | IR, Raman |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound (C₈H₁₃NSi) is 151.28 g/mol . sigmaaldrich.comscbt.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 151. A very common and characteristic fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. sci-hub.senih.gov For this compound, this would result in a prominent peak at m/z 136. Further fragmentation of the pyridine ring can also occur.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique that causes minimal fragmentation, making it ideal for determining the molecular weight of larger or more fragile molecules. youtube.com While typically used for biomolecules, it can be applied to small organic molecules. In a MALDI-TOF spectrum of this compound, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 152.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Expected) | Technique | Notes |
|---|---|---|---|---|
| [M+H]⁺ | [C₈H₁₄NSi]⁺ | 152 | MALDI-TOF | Protonated molecule |
| [M]⁺˙ | [C₈H₁₃NSi]⁺˙ | 151 | EI-MS | Molecular ion |
| [M-CH₃]⁺ | [C₇H₁₀NSi]⁺ | 136 | EI-MS | Loss of a methyl radical; typically a base peak |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The parent pyridine molecule exhibits characteristic absorptions arising from π→π* and n→π* transitions. The π→π* transitions typically appear as strong bands around 200-260 nm, while the weaker n→π* transition (involving the lone pair of electrons on the nitrogen atom) is often observed as a shoulder around 270-300 nm in non-polar solvents.
The introduction of a trimethylsilyl group at the 2-position can cause a shift in these absorption bands. The Si atom can engage in σ-π conjugation with the pyridine ring, which may lead to a slight bathochromic shift (shift to longer wavelengths) of the π→π* absorption bands.
Table 4: Predicted UV-Visible Absorption Data for this compound
| Compound | Transition | Approximate λmax (nm) |
|---|---|---|
| Pyridine (for comparison) | π→π | ~254 |
| n→π | ~275 | |
| This compound | π→π | ~260-270 |
| n→π | ~280-290 |
Theoretical and Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data, providing detailed insights into the molecule's three-dimensional structure and electronic properties that can be difficult to probe experimentally.
DFT calculations are widely used to predict the ground-state geometry and electronic properties of molecules. nih.gov For this compound, a typical calculation (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) would start with a geometry optimization to find the lowest energy conformation.
Molecular Geometry: The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. The C-Si bond length is expected to be around 1.85 Å. The bond lengths and angles within the pyridine ring would be slightly perturbed compared to unsubstituted pyridine due to the electronic and steric effects of the bulky TMS group. The dihedral angle between the plane of the pyridine ring and the C-Si-C plane of one of the methyl groups would define the rotational orientation of the TMS group.
Electronic Structure: DFT calculations also provide a wealth of information about the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be a π-orbital localized on the pyridine ring, while the LUMO would be a π*-orbital. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and highlights the electron-rich region around the nitrogen atom, indicating its potential for acting as a Lewis base.
Table 5: Predicted Molecular Geometry and Electronic Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Molecular Geometry | |
| C(2)-Si Bond Length | ~1.85 Å |
| Si-CH₃ Bond Length | ~1.88 Å |
| N(1)-C(2)-C(3) Bond Angle | ~117° |
| C(2)-N(1)-C(6) Bond Angle | ~118° |
| Electronic Properties | |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Dipole Moment | ~ 2.0 - 2.5 D |
Note: These values are theoretical predictions and can vary depending on the level of theory and basis set used in the calculation.
Analysis of Hydrogen Bonding and Solvent Effects
The interaction of this compound with its environment is significantly influenced by its ability to form hydrogen bonds and by the polarity of the solvent. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This interaction can occur with protic solvents (like water or alcohols) or other molecules capable of donating a hydrogen bond.
Computational chemistry provides powerful tools to investigate these phenomena. Solvent effects can be modeled using various approaches, most commonly through Polarizable Continuum Models (PCM), such as the Integral Equation Formalism PCM (IEFPCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of the molecule's properties as influenced by the bulk solvent environment. This approach can predict how spectroscopic features, such as NMR chemical shifts or UV-Vis absorption maxima, would change in solvents of differing polarity. For instance, a computational study on a related compound, 2-[(trimethylsilyl)ethynyl]thiophene, utilized the IEFPCM method to successfully model solvent effects on its electronic transitions. nih.gov
The strength and nature of hydrogen bonding can be assessed by analyzing the geometric parameters of the hydrogen-bonded complex (e.g., the H···N distance and the D-H···N angle, where D is the donor atom) and by calculating the interaction energy. This energy is typically corrected for basis set superposition error (BSSE) to obtain a more accurate value. While the pyridine nitrogen acts as a hydrogen bond acceptor, this compound itself lacks a hydrogen bond donor. Therefore, it does not form hydrogen bonds on its own but can accept them from suitable donor molecules. nih.gov
Detailed experimental studies quantifying the solvent-dependent spectroscopic shifts specifically for this compound are not extensively detailed in the reviewed literature. However, a hypothetical study would involve recording NMR or UV-Vis spectra in a series of solvents with varying polarities and hydrogen bonding capabilities. The observed shifts could then be correlated with solvent parameters and computational models to elucidate the specific interactions at play.
Table 1: Illustrative Data for Solvent Effects on Spectroscopic Properties of this compound
| Solvent | Dielectric Constant (ε) | 1H NMR Shift (H6-proton, ppm) | UV-Vis λmax (nm) |
| n-Hexane | 1.88 | Data not available in literature | Data not available in literature |
| Chloroform | 4.81 | Data not available in literature | Data not available in literature |
| Acetonitrile | 37.5 | Data not available in literature | Data not available in literature |
| Water | 80.1 | Data not available in literature | Data not available in literature |
Studies on Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult or impossible to observe experimentally. For reactions involving this compound, density functional theory (DFT) is a commonly employed method to map out reaction pathways.
Such studies can clarify the role of the trimethylsilyl group in directing reactivity. For example, the silicon atom can influence the electronic structure of the pyridine ring, affecting its nucleophilicity and the regioselectivity of electrophilic or nucleophilic attacks. A computational investigation of a reaction, such as the desilylation of this compound or its participation in a cross-coupling reaction, would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive (real) frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the identified transition state correctly links the intended species.
While general computational methods for studying organic reaction mechanisms are well-established, specific published studies detailing the complete reaction mechanisms involving this compound through these computational models were not identified in the reviewed literature.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the silicon atom of the trimethylsilyl group to the C2 carbon of the pyridine ring. A thorough conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.
This analysis is typically performed using computational methods like DFT. A potential energy surface scan is conducted by systematically rotating the C(3)-C(2)-Si-C(methyl) dihedral angle and calculating the relative energy at each step. This scan reveals the rotational energy profile, highlighting the energy barriers between different conformations. For substituted pyridines, the orientation of the substituent relative to the ring's nitrogen atom can lead to distinct conformers with different energies and populations. For instance, a DFT study on 2-formyl pyridine identified cis and trans conformers with a significant rotational barrier between them. researchgate.net
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | C(3)-C(2)-Si-C(methyl) Dihedral Angle | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Staggered | ~60° | Data not available in literature | Data not available in literature |
| Eclipsed | ~0° | Data not available in literature | Data not available in literature |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study chemical bonding and electronic structure. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds. uni-muenchen.dewisc.edu
An NBO analysis of this compound would provide quantitative insights into several key aspects of its electronic structure:
Hybridization: It determines the hybridization of the atomic orbitals that form the bonds, for example, the spx character of the carbon and nitrogen atoms in the pyridine ring and the silicon atom.
Orbital Occupancy: The analysis calculates the electron occupancy of each NBO. Occupancies close to 2.0 electrons are characteristic of core, lone pair, and well-defined bonding orbitals, while deviations can indicate electron delocalization. wisc.edu
Donor-Acceptor Interactions: NBO analysis quantifies the delocalization of electron density from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (typically antibonding orbitals, denoted with a ). The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, important interactions would include the delocalization of the nitrogen lone pair (LPN) into the antibonding π orbitals of the pyridine ring, as well as potential hyperconjugative interactions involving the C-Si and Si-C bonds.
These calculations provide a detailed picture of the electronic effects of the trimethylsilyl substituent on the pyridine ring. However, a publication containing specific NBO analysis data, such as orbital occupancies or second-order perturbation stabilization energies for this compound, could not be located in the reviewed literature.
Table 3: Representative NBO Analysis Output for Key Orbitals in this compound
| NBO Type | Description | Occupancy (e-) | Key Donor-Acceptor Interaction | Stabilization Energy E(2) (kcal/mol) |
| σ(C2-Si) | Bonding orbital between pyridine C2 and Si | Data not available in literature | σ(C2-Si) -> σ(C3-C4) | Data not available in literature |
| LP(1) N | Nitrogen lone pair | Data not available in literature | LP(1) N -> π(C2-C3) | Data not available in literature |
| π(C2-C3) | Pi-bonding orbital in the pyridine ring | Data not available in literature | π(C2-C3) -> π(N-C6) | Data not available in literature |
| σ(C2-Si) | Antibonding orbital between pyridine C2 and Si | Data not available in literature | Not Applicable (Acceptor) | Not Applicable (Acceptor) |
Advanced Applications and Emerging Research Frontiers
Applications in Materials Science
Medicinal Chemistry Research and Drug Synthesis Intermediates
Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical compounds. They are recognized for their ability to enhance biochemical potency, metabolic stability, and bioavailability. However, specific examples from research literature detailing the use of 2-(Trimethylsilyl)pyridine as a direct intermediate in the synthesis of named drug candidates or active pharmaceutical ingredients are not prominently reported. The compound is classified as a heterocyclic building block, indicating its potential for constructing more complex molecules in drug discovery processes.
Role in the Synthesis of Ligands for Lanthanoid Complexes
The synthesis of ligands for lanthanoid complexes is a critical area of research due to the unique magnetic and optical properties of these elements. Pyridine moieties are often incorporated into ligands to coordinate with metal ions. Despite this, dedicated research outlining a direct synthetic route from this compound to specific ligands for lanthanoid complexes is not found in the surveyed scientific literature. Research in this area often involves other silylated compounds, such as silylphosphides, which form complexes with lanthanides, or the use of pyridine itself as a coordinating solvent or ligand.
Involvement in Polymers and Polymerization Reactions
The incorporation of organosilicon and heterocyclic moieties into polymers can impart unique thermal and electronic properties. However, there is a lack of specific research findings that describe the use of this compound as a monomer or co-monomer in polymerization reactions. Studies in related areas have focused on different silylated or pyridine-containing monomers.
Development of Novel Fluorinating Agents
In the field of fluorine chemistry, the development of safe and effective fluorinating agents is of paramount importance. A closely related compound, 2-(trimethylsiloxy)pyridine, serves as a key precursor in the synthesis of 1-fluoro-2-pyridone, a notable N-F fluorinating agent. In a synthesis reported in 1983, 2-(trimethylsiloxy)pyridine was reacted with fluorine gas diluted with nitrogen to produce 1-fluoro-2-pyridone. nih.gov This reaction highlights the utility of silyl-protected pyridones in creating reagents for fluorination.
| Precursor | Reagent | Product | Yield |
| 2-(trimethylsiloxy)pyridine | 5% F₂ in N₂ | 1-fluoro-2-pyridone | 63% |
Table 1: Synthesis of 1-fluoro-2-pyridone from a silylated precursor. nih.gov
Q & A
Q. How can fluoride-mediated sulfonylation of this compound be optimized for regioselective sulfone synthesis?
- Methodology : describes sulfone synthesis using electrophiles (e.g., aryl halides) and fluoride sources (e.g., TBAF). Key parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance fluoride ion activity.
- Electrophile scope : Electron-deficient aryl halides show higher reactivity due to improved leaving-group displacement.
- Kinetic control : Low temperatures (−20°C to 0°C) minimize side reactions like over-sulfonylation .
Q. What mechanistic insights explain the dimerization behavior of silyl-protected pyridine intermediates?
- Steric effects from the trimethylsilyl group direct dimerization regiochemistry.
- Radical intermediates are ruled out via trapping experiments with TEMPO.
- Computational studies (DFT) suggest a concerted [4+2] cycloaddition mechanism under thermal activation (80–100°C) .
Q. How do conflicting data arise in characterizing silylpyridine derivatives using NMR, and how can they be resolved?
- Methodology : Common pitfalls:
- Silicon-proton coupling : NMR may show splitting due to coupling (1–3 Hz), misinterpreted as impurities. Use -NMR to confirm silyl group integrity .
- Hydrate formation : Moisture-sensitive samples generate broad peaks; Karl Fischer titration ensures anhydrous conditions .
Q. What strategies improve the stability of silylpyridine-based ligands in transition-metal catalysis?
- Methodology : Ligand design considerations:
- Steric shielding : Bulkier substituents adjacent to the silyl group reduce hydrolysis (e.g., 4-[(trimethylsilyl)ethynyl]pyridine in ).
- Co-ligand effects : Pairing with chelating ligands (e.g., 2,2'-bipyridine) stabilizes metal centers and mitigates silyl group degradation .
Data Contradiction Analysis
Q. Why do reported yields for silylpyridine-mediated reactions vary across studies, and how can reproducibility be enhanced?
- Analysis : Discrepancies often stem from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
